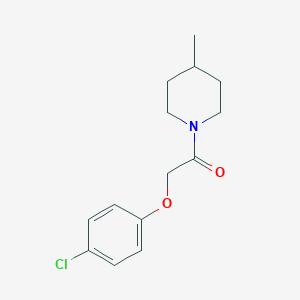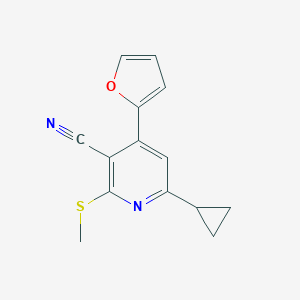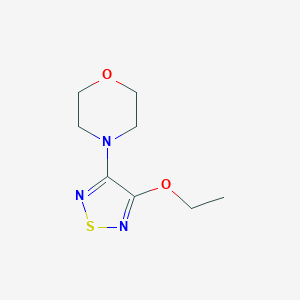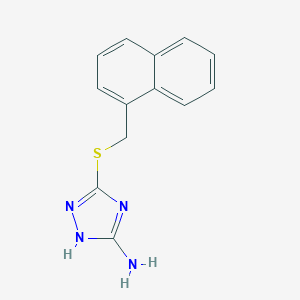![molecular formula C20H14N4O3S3 B255841 2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide, commonly known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays an important role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism Of Action
While the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate the downstream signaling pathways affected by BTK inhibition and to identify potential biomarkers of response.
4. Resistance mechanisms: Resistance to BTK inhibitors such as ibrutinib has been observed in some patients. Further studies are needed to identify potential resistance mechanisms and develop strategies to overcome them.
In conclusion, TAK-659 is a promising new BTK inhibitor with potential applications in the treatment of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize combination regimens, and identify potential resistance mechanisms.
Biochemical And Physiological Effects
TAK-659 has been shown to be highly selective for BTK and has minimal off-target effects. It has also demonstrated good pharmacokinetic properties and oral bioavailability. In preclinical studies, TAK-659 has shown significant antitumor activity in both cell lines and animal models of B-cell malignancies.
Advantages And Limitations For Lab Experiments
TAK-659 is a valuable tool for studying the role of BTK in B-cell signaling pathways and the development of B-cell malignancies. Its high selectivity and potency make it an ideal candidate for in vitro and in vivo studies. However, its irreversible binding to BTK may limit its use in some experiments where reversibility is desired.
Future Directions
There are several potential future directions for the research and development of TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and MCL. Further studies are needed to determine its efficacy and safety in these and other B-cell malignancies.
2. Combination therapy: TAK-659 has shown synergistic effects when combined with other drugs such as venetoclax, ibrutinib, and lenalidomide. Further studies are needed to optimize combination regimens and determine their efficacy in clinical settings.
3.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 3-allyl-5-(2-furyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 3-cyano-2-thiophenecarboxylic acid chloride in the presence of a base, followed by the reaction with N-(2-mercaptoethyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been studied in combination with other drugs such as venetoclax, ibrutinib, and lenalidomide for the treatment of CLL and MCL.
properties
Product Name |
2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide |
|---|---|
Molecular Formula |
C20H14N4O3S3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H14N4O3S3/c1-2-6-24-19(26)16-13(14-4-3-7-27-14)10-29-18(16)23-20(24)30-11-15(25)22-17-12(9-21)5-8-28-17/h2-5,7-8,10H,1,6,11H2,(H,22,25) |
InChI Key |
OWDHEFBPNXPGRA-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4 |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)
![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)

![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)




![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)
![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)


![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)